molecular formula C21H31N5O4S B2975420 N-(4-butylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1105211-95-7

N-(4-butylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B2975420
M. Wt: 449.57
InChI Key: ODVQPJHSGPBCEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H31N5O4S and its molecular weight is 449.57. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-butylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide involves the reaction of 4-butylphenylhydrazine with ethyl 2-(4-methyl-3-oxo-1,2,4-triazolidin-5-yl)acetate to form the intermediate, which is then reacted with 1-(methylsulfonyl)piperidine-4-carboxaldehyde to form the final product.

Starting Materials
4-butylphenylhydrazine, ethyl 2-(4-methyl-3-oxo-1,2,4-triazolidin-5-yl)acetate, 1-(methylsulfonyl)piperidine-4-carboxaldehyde

Reaction
Step 1: Reaction of 4-butylphenylhydrazine with ethyl 2-(4-methyl-3-oxo-1,2,4-triazolidin-5-yl)acetate in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate., Step 2: Reaction of the intermediate with 1-(methylsulfonyl)piperidine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the final product., Step 3: Purification of the final product by column chromatography or recrystallization.

properties

IUPAC Name

N-(4-butylphenyl)-2-[4-methyl-3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O4S/c1-4-5-6-16-7-9-18(10-8-16)22-19(27)15-26-21(28)24(2)20(23-26)17-11-13-25(14-12-17)31(3,29)30/h7-10,17H,4-6,11-15H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVQPJHSGPBCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C3CCN(CC3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

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